molecular formula C11H15FN2O2 B2970663 6-Fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide CAS No. 1436188-65-6

6-Fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide

Cat. No. B2970663
CAS RN: 1436188-65-6
M. Wt: 226.251
InChI Key: HRJKTWYITZYCRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-methoxypyridine, a similar compound, is C6H6FNO . The molecular weight is 127.118 g/mol . The IUPAC name is 2-fluoro-6-methoxypyridine and its SMILES representation is COC1=NC(=CC=C1)F .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and C–C-bond-formations . A notable reaction is the Suzuki–Miyaura-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they can be flammable and may exist as a liquid and vapor . The exact properties of 6-Fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide may vary.

Scientific Research Applications

Development as a Met Kinase Inhibitor

One application of compounds related to 6-Fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide is in the development of Met kinase inhibitors. The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are potent and selective inhibitors of the Met kinase, highlights the therapeutic potential of such compounds. These inhibitors demonstrate significant in vivo efficacy and have favorable pharmacokinetic and preclinical safety profiles, leading to their advancement into clinical trials (G. M. Schroeder et al., 2009).

Synthesis and Structural Characterization

Another important aspect of scientific research on these compounds involves their synthesis and structural characterization. The efficient synthesis and structural characterization of various pyridine-carboxamide derivatives have been a focus in chemical research, contributing to the understanding of their properties and potential applications. For instance, the synthesis and characterization of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers have been detailed, providing insights into the inductive effects of methyl substituted groups on the pyridine ring (M. Kadir et al., 2017).

Magnetic Resonance Spectroscopy Applications

Furthermore, fluorinated compounds similar to 6-Fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide have been explored for their potential applications in magnetic resonance spectroscopy and imaging. For example, fluorinated macromolecular probes like 6-fluoropyridoxal-polymer conjugates have been synthesized and characterized as pH indicators for magnetic resonance spectroscopy, demonstrating potential for studying tissue physiology (V. D. Mehta et al., 1996).

Development as Kinase Inhibitors

Additionally, the development of novel 3-quinoline carboxamides as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase showcases the therapeutic potential of similar compounds. These inhibitors have been optimized for potency and selectivity, with favorable ADME properties suitable for oral administration. Their efficacy in combination with DNA strand break-inducing agents has been observed in disease-relevant models (S. Degorce et al., 2016).

Safety and Hazards

Similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also classified as flammable liquids and vapors .

properties

IUPAC Name

6-fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,16-3)7-14-10(15)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJKTWYITZYCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CN=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide

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